2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and a tert-butoxy group, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction, often using tert-butyl bromide as the alkylating agent.
Coupling Reactions: The final step involves coupling the piperidine derivative with an acetic acid derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The tert-butoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound also features a piperidine ring and a tert-butoxy group, making it structurally similar.
2-(2-(2-(4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-1-yl)ethoxy)ethoxy)acetic acid: Another compound with similar structural motifs.
Uniqueness
What sets 2-(4-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)piperidin-1-yl)acetic acid apart is its specific combination of functional groups, which can confer unique reactivity and biological activity
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)9-15-8-11-4-6-16(7-5-11)10-12(17)18/h11,15H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
IPAAYLLUQKPPJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1CCN(CC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.